Bienvenue dans la boutique en ligne BenchChem!

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one

Synthetic intermediate Gabapentin analogue synthesis Impurity profiling

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one (CAS 1797133-25-5), also referred to as 1-(3-Oxo-2-aza-spiro[4.5]dec-2-ylmethyl)cyclohexaneethanol or HECMD, is a synthetic spirocyclic lactam with the molecular formula C₁₈H₃₁NO₂ and a molecular weight of 293.44 g/mol. The compound features a 2-azaspiro[4.5]decan-3-one core N-substituted with a (1-(2-hydroxyethyl)cyclohexyl)methyl moiety, combining a rigid spirocyclic scaffold with a flexible hydroxyethyl-bearing cyclohexane side chain.

Molecular Formula C18H31NO2
Molecular Weight 293.451
CAS No. 1797133-25-5
Cat. No. B582610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one
CAS1797133-25-5
Molecular FormulaC18H31NO2
Molecular Weight293.451
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCO
InChIInChI=1S/C18H31NO2/c20-12-11-17(7-3-1-4-8-17)14-19-15-18(13-16(19)21)9-5-2-6-10-18/h20H,1-15H2
InChIKeyLNICIGJHGZIQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one (CAS 1797133-25-5): Chemical Class, Physicochemical Identity, and Gabapentin-Related Spirocyclic Context


2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one (CAS 1797133-25-5), also referred to as 1-(3-Oxo-2-aza-spiro[4.5]dec-2-ylmethyl)cyclohexaneethanol or HECMD, is a synthetic spirocyclic lactam with the molecular formula C₁₈H₃₁NO₂ and a molecular weight of 293.44 g/mol . The compound features a 2-azaspiro[4.5]decan-3-one core N-substituted with a (1-(2-hydroxyethyl)cyclohexyl)methyl moiety, combining a rigid spirocyclic scaffold with a flexible hydroxyethyl-bearing cyclohexane side chain . It belongs to the broader family of gabapentin-related spirocyclic derivatives and is commercially listed as an intermediate in the preparation of gabapentin analogues . Available purity specifications from multiple suppliers range from ≥95% to ≥98% (NLT 98%), with suppliers including MolCore (ISO-certified), Leyan, and Biosynth (CymitQuimica) .

Why Gabapentin Lactam, Gabapentin EP Impurity D, or Unsubstituted 2-Azaspiro[4.5]decan-3-one Cannot Replace 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one in Synthetic and Analytical Workflows


The target compound occupies a distinct niche that neither the unsubstituted 2-azaspiro[4.5]decan-3-one (gabapentin-lactam, CAS 64744-50-9, MW 153.22 g/mol ) nor gabapentin EP Impurity D (CAS 1076198-17-8, MW 307.43 g/mol [1]) can fill. Gabapentin-lactam is an approved pharmacopoeial impurity standard (Gabapentin EP Impurity A / USP Related Compound A) with established neuroprotective activity via mitochondrial KATP channel opening [2][3], whereas gabapentin EP Impurity D is the corresponding cyclohexaneacetic acid derivative serving exclusively as an analytical reference standard for gabapentin quality control [4]. In contrast, CAS 1797133-25-5 bears a hydroxyethyl substituent on the N-cyclohexylmethyl group rather than a carboxylic acid, making it a neutral, alcohol-functionalized synthetic intermediate explicitly listed for the preparation of gabapentin analogues . The presence of the terminal hydroxyl group enables downstream derivatization (e.g., esterification, etherification, oxidation to the acid) that cannot be achieved with either comparator, while its higher molecular weight and distinct chromatographic retention behaviour ensure it does not co-elute with gabapentin-lactam or Impurity D in HPLC analyses [5].

Quantitative Differentiation Evidence: CAS 1797133-25-5 Versus Gabapentin-Lactam, Gabapentin EP Impurity D, and 1-(2-Hydroxyethyl)-2-azaspiro[4.5]decan-3-one


Functional Role Differentiation: Synthetic Intermediate (CAS 1797133-25-5) vs. Pharmacopoeial Impurity Standard (Gabapentin EP Impurity D) vs. Bioactive Lactam (Gabapentin-Lactam)

CAS 1797133-25-5 is explicitly designated as an 'Intermediate in the preparation of Gabapentin analogues' by TRC (CymitQuimica) . In contrast, gabapentin-lactam (CAS 64744-50-9) is gabapentin EP Impurity A / USP Related Compound A and is an established neuroprotective agent acting as a mitochondrial KATP channel opener [1][2]. Gabapentin EP Impurity D (CAS 1076198-17-8) is the corresponding (cyclohexyl)acetic acid derivative serving exclusively as a USP/EP reference standard for gabapentin quality control [3]. This functional orthogonality means that for synthetic chemistry applications aimed at constructing novel gabapentin analogues, only CAS 1797133-25-5 provides the requisite alcohol handle for further derivatization. For analytical quality control, Impurity D is the regulatory benchmark, and for pharmacological studies of neuroprotection, gabapentin-lactam is the active entity. Selecting the incorrect compound for the intended application would compromise either synthetic feasibility, regulatory compliance, or pharmacological validity.

Synthetic intermediate Gabapentin analogue synthesis Impurity profiling Pharmacopoeial reference standard KATP channel

Molecular Weight and Chromatographic Retention: Baseline Separation from Gabapentin-Lactam (ΔMW = +140.22 g/mol)

The molecular weight of CAS 1797133-25-5 is 293.44 g/mol , which is 140.22 g/mol (approximately 1.9-fold) greater than that of gabapentin-lactam (153.22 g/mol) . This large mass differential ensures baseline chromatographic separation under standard reversed-phase HPLC conditions. In contrast, gabapentin EP Impurity D (307.43 g/mol) [1] differs from the target compound by only 13.99 g/mol, which may result in partial co-elution depending on column selectivity and mobile phase composition. For analytical laboratories developing impurity profiling methods for gabapentin drug substances, the target compound's intermediate mass (293.44 g/mol, situated between gabapentin-lactam at 153.22 and Impurity D at 307.43) provides a distinct retention window, reducing the risk of misidentification when all three compounds must be resolved in a single chromatographic run.

HPLC method development Impurity profiling Chromatographic resolution Molecular weight discrimination

Solubility Profile and Physicochemical Differentiation: Predicted Boiling Point and Density vs. Gabapentin-Lactam and Impurity D

CAS 1797133-25-5 has a predicted boiling point of 463.6 ± 18.0 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ [1]. Gabapentin-lactam has an experimentally measured boiling point of 181 °C at 13 mmHg (approximately 330.1 °C at 760 mmHg) [2] and a melting point of 84–89 °C . Gabapentin EP Impurity D has a predicted boiling point of 510.2 ± 23.0 °C and a melting point of 115–118 °C [3]. The target compound's boiling point (463.6 °C) is intermediate between gabapentin-lactam (approximately 330 °C) and Impurity D (510.2 °C), and its predicted density (1.1 g/cm³) is comparable to gabapentin-lactam (1.05 g/cm³) [2] and Impurity D (1.15 g/cm³) [3]. The target compound lacks a carboxylic acid group (present in Impurity D, pKa ≈ 4.72 [4]), rendering it neutral and non-ionizable under physiological pH conditions. Solubility data for structurally related spirocyclic lactams indicate solubility in DMSO (up to 40 mg/mL for gabapentin-lactam [5]), chloroform, and methanol [4], but the target compound's terminal hydroxyl group is expected to confer enhanced aqueous solubility relative to the unsubstituted gabapentin-lactam.

Physicochemical characterization Solubility profiling Predicted boiling point Formulation development

Derivatization Potential: Hydroxyl Handle Enables Synthetic Pathways Inaccessible from Gabapentin-Lactam or Impurity D

CAS 1797133-25-5 contains a primary hydroxyl group on the N-cyclohexylmethyl substituent . This hydroxyl group enables esterification, etherification, oxidation to the carboxylic acid (yielding Impurity D or related acids), sulfonation, or carbamoylation—synthetic transformations that are not directly accessible from gabapentin-lactam (which lacks this side chain entirely) or from Impurity D (which already possesses the oxidized carboxylic acid). The hydroxyl-bearing side chain also introduces an additional hydrogen bond donor/acceptor, which alters the compound's interaction with chromatographic stationary phases and biological targets compared to the unsubstituted lactam [1]. In published gabapentin analogue research, spirocyclic scaffolds with hydroxyl or amino handles have been elaborated into diverse compound libraries targeting the α₂δ subunit of voltage-gated calcium channels [2], and the target compound's alcohol functionality positions it as a direct precursor for such library synthesis.

Synthetic derivatization Hydroxyl functionalization Gabapentin analogue library Prodrug design

Supplier-Documented Purity Specifications: 95% Minimum vs. 98% NLT, with ISO Certification

CAS 1797133-25-5 is available at multiple purity grades: Biosynth (via CymitQuimica) supplies at a minimum purity of 95% , while MolCore offers the compound at NLT 98% purity under ISO certification , and Leyan supplies at 98% purity . For comparison, gabapentin-lactam (CAS 64744-50-9) is typically supplied at 95% purity , and gabapentin EP Impurity D is available as a USP reference standard (certified for qualitative and quantitative pharmacopoeial assays) [1] or at ~98% purity from research suppliers . The availability of ISO-certified, 98%+ purity for CAS 1797133-25-5 from MolCore provides documented quality assurance suitable for pharmaceutical R&D and quality control laboratories, while the 95% minimum grade from Biosynth offers a cost-effective option for early-stage synthetic exploration.

Purity specification ISO certification Quality control Procurement-grade comparison

Class-Level Advantage: Spirocyclic Scaffold Confers Enhanced Metabolic Stability Relative to Monocyclic Analogues

Spirocyclic scaffolds, including the 2-azaspiro[4.5]decane system present in CAS 1797133-25-5, have been demonstrated to confer enhanced aqueous solubility and metabolic stability compared to monocyclic analogues in drug discovery contexts [1]. Specifically, heteroatom-substituted spiro[3.3]heptanes show higher aqueous solubility than their cyclohexane analogues, and the spirocyclic framework can be mounted onto drug-like scaffolds to afford active compounds with similar or improved metabolic stability [1]. In the gabapentinoid field, conformationally restricted spirocyclic analogues such as (R)-2-aza-spiro[4.5]decane-4-carboxylic acid (3a) retain high affinity for the α₂δ calcium channel subunit (IC₅₀ = 120 nM, comparable to gabapentin at 140 nM) while offering conformational pre-organization that may enhance target selectivity [2]. The target compound's spirocyclic core is thus expected to provide improved metabolic stability relative to flexible-chain gabapentinoid analogues, although direct experimental metabolic stability data for CAS 1797133-25-5 itself are not available in the public domain as of May 2026.

Metabolic stability Spirocyclic scaffold Drug-likeness Conformational restriction

Optimal Application Scenarios for 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one (CAS 1797133-25-5) in Pharmaceutical R&D and Analytical Development


Gabapentinoid Analogue Library Synthesis Using the Hydroxyl Handle for Parallel Derivatization

In medicinal chemistry programs targeting the α₂δ subunit of voltage-gated calcium channels or related gabapentinoid targets, CAS 1797133-25-5 serves as the optimal entry point for generating diverse analogue libraries. The primary hydroxyl group enables parallel esterification, etherification, or carbamoylation in a single synthetic step, yielding dozens of analogues for SAR exploration . This contrasts with gabapentin-lactam, which can only undergo N-functionalization, and Impurity D, which requires a preliminary reduction step. The spirocyclic scaffold provides conformational restriction that published evidence associates with retained target affinity (IC₅₀ ~120 nM for the related (R)-2-aza-spiro[4.5]decane-4-carboxylic acid) [1], offering a structural rationale for library design anchored on this building block.

HPLC Impurity Profiling Method Development for Gabapentin Drug Substances Requiring Simultaneous Resolution of Three Spirocyclic Analytes

Analytical laboratories developing stability-indicating HPLC methods for gabapentin drug substances can employ CAS 1797133-25-5 as a discrete retention time marker positioned between gabapentin-lactam (MW 153.22) and gabapentin EP Impurity D (MW 307.43) [1]. The 140.22 g/mol mass differential from gabapentin-lactam ensures baseline resolution under standard reversed-phase conditions, while the intermediate molecular weight facilitates unambiguous peak assignment in multi-analyte chromatograms . The availability of ISO-certified, NLT 98% purity material from MolCore [2] further supports its use as a system suitability standard in GMP-adjacent analytical workflows.

Process Chemistry Route Scouting for Gabapentin Analogue Manufacturing Featuring a Terminal Alcohol Intermediate

Process R&D teams designing scalable synthetic routes to novel gabapentin analogues can use CAS 1797133-25-5 as a key intermediate, leveraging its explicit designation as an 'Intermediate in the preparation of Gabapentin analogues' (TRC) . The predicted boiling point of 463.6 °C [1] and neutral, non-ionizable character inform distillation and extraction protocols, while the alcohol handle allows for late-stage functionalization to introduce diverse pharmacophores. The availability of the compound at both 95% (cost-effective for route scouting) and 98% (for critical process validation) purity grades enables staged procurement aligned with development phase requirements [2].

Reference Standard for Differentiating Hydroxyl- vs. Carboxyl-Containing Gabapentin-Related Substances in Forced Degradation Studies

In forced degradation studies of gabapentin drug products, multiple spirocyclic degradation products can form, including lactam-, hydroxyl-, and carboxyl-containing species. CAS 1797133-25-5 uniquely represents the hydroxyl-bearing spirocyclic degradation pathway marker, distinct from gabapentin-lactam (the amide degradation product) and Impurity D (the carboxylic acid degradation product) [1]. Its inclusion in forced degradation sample matrices enables comprehensive mass balance accounting and degradation pathway elucidation, supporting regulatory submissions that require complete impurity fate mapping .

Quote Request

Request a Quote for 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.